![molecular formula C15H14N4O B2425557 5-methyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 865657-88-1](/img/structure/B2425557.png)

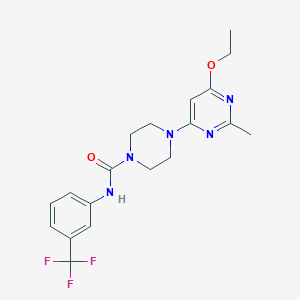

5-methyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

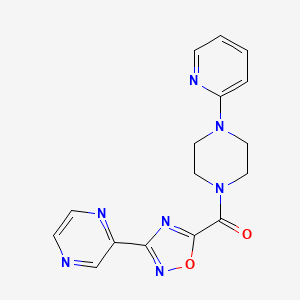

There are several methods for synthesizing compounds with similar structures. For instance, one method involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . Another method involves the cyclocondensation of 5-amino-3-H-1,2,4-triazole (aminotriazole) with acetoacetic ester .Wissenschaftliche Forschungsanwendungen

- Researchers have explored the use of this compound as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes with potential antimalarial properties . These complexes could serve as novel antimalarial agents, contributing to the fight against malaria.

- The compound has been investigated as a reactant for the synthesis of inhibitors targeting dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme involved in pyrimidine biosynthesis and is a promising target for antimalarial drugs. Inhibition of DHODH disrupts the parasite’s nucleotide synthesis, hindering its growth .

- It serves as a reactant in the Vilsmeier reaction of conjugated carbocycles and heterocycles. The Vilsmeier reaction is a versatile synthetic method used to introduce functional groups into aromatic compounds. Researchers have explored its utility in the context of this compound .

- Investigations have focused on the pharmacological activity of this compound. Specifically, it has been studied for its binding interactions with HIV TAR RNA (trans-activation response element RNA). Understanding these interactions could provide insights into potential antiviral strategies .

- The pyrazolopyrimidine moiety, which includes this compound, represents a common heterocycle nucleus. Such moieties are used in the design of various pharmaceutical compounds with diverse applications, including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s, anti-inflammatory, and antioxidant properties .

Antimalarial Activity

Dihydroorotate Dehydrogenase Inhibitors

Vilsmeier Reaction Applications

Pharmacological Activity and HIV TAR RNA Binding

Common Heterocycle Nucleus

Wirkmechanismus

Target of Action

Similar compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been identified as inhibitors ofCDK2 , a protein kinase involved in the regulation of the cell cycle .

Biochemical Pathways

Given its potential role as a cdk2 inhibitor, it may impact pathways related to cell cycle regulation .

Result of Action

Related compounds have shown significant inhibitory activity against certain cell lines, suggesting potential cytotoxic activities .

Eigenschaften

IUPAC Name |

5-methyl-6-[(E)-3-phenylprop-2-enyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-11-13(9-5-8-12-6-3-2-4-7-12)14(20)19-15(18-11)16-10-17-19/h2-8,10H,9H2,1H3,(H,16,17,18)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKAEGQLKWWKAV-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=N1)N=CN2)CC=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N2C(=N1)N=CN2)C/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2425474.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2425475.png)

![2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride](/img/structure/B2425478.png)